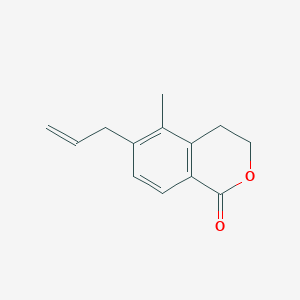
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one
Descripción general
Descripción
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isochromene Derivatives: Compounds such as 6-Methoxyflavanone and 7-Methoxy-2-phenyl-1-benzopyran-4-one share structural similarities with 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one.
Flavonoids: These compounds, which include flavones and flavonols, also share a similar core structure and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique chemical and biological properties
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-4-10-5-6-12-11(9(10)2)7-8-15-13(12)14/h3,5-6H,1,4,7-8H2,2H3 |
Clave InChI |
SKLXGSBYGBFPAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCOC2=O)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
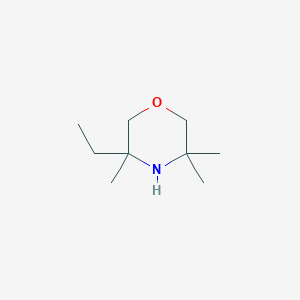
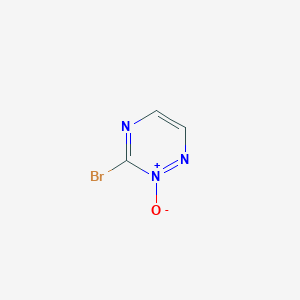
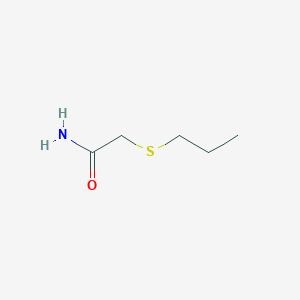
![[[(3-Chlorocyclobutyl)methoxy]methyl]benzene](/img/structure/B8635636.png)
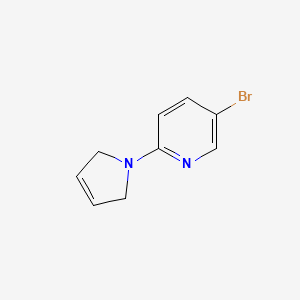
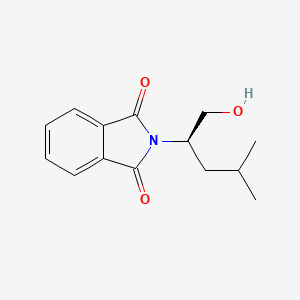
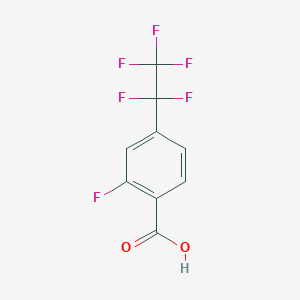
![9-(6-Methoxy-Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane](/img/structure/B8635651.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol](/img/structure/B8635657.png)
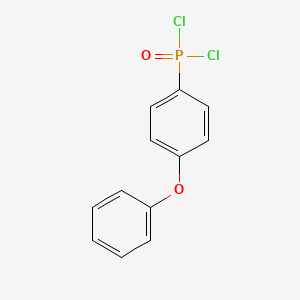
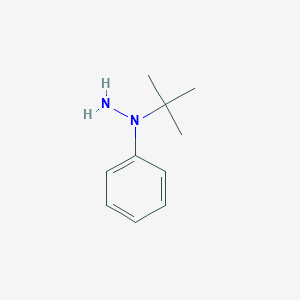
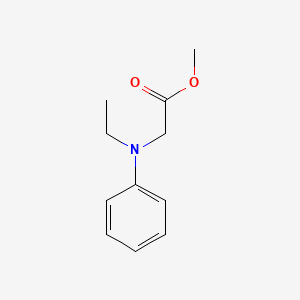
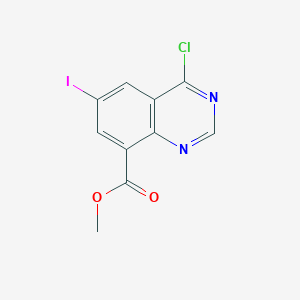
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B8635688.png)
